Methyl phenyl sulfoxide

説明

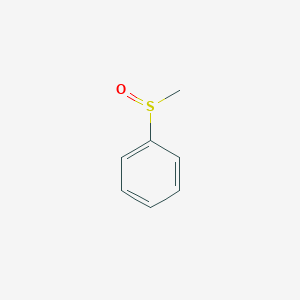

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGICXCHWMCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870860 | |

| Record name | (+/-)-(Methylsulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS] | |

| Record name | Methyl phenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Methyl phenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1193-82-4 | |

| Record name | Methyl phenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methylsulfinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-(Methylsulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Methyl Phenyl Sulfoxide

Asymmetric Oxidation of Thioanisole (B89551) (Methyl Phenyl Sulfide)

Non-Metal Catalyzed and Metal-Free Asymmetric Oxidation

The synthesis of chiral sulfoxides without the use of metal catalysts is a significant area of research, primarily to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical applications. ingentaconnect.com These methods rely on the use of chiral organic molecules to induce asymmetry during the oxidation of the sulfide (B99878).

Chiral N-Chloramines and Amides

A novel metal-free method has been developed for the asymmetric oxidation of thioanisole to methyl phenyl sulfoxide (B87167) using chiral compounds with an N-Cl bond. ingentaconnect.comresearchgate.net This approach involves the synthesis of chiral amine and amide reagents, which are then chlorinated using N-chlorosuccinimide. ingentaconnect.com The underlying principle is the transfer of chirality from these N-chlorinated compounds to the sulfide during the oxidation reaction. ingentaconnect.comresearchgate.net

In this process, it is understood that the chlorine from the chiral N-chloramine interacts with the sulfur atom of the sulfide, leading to oxidation. ingentaconnect.com Researchers have designed various chiral amines and amides to test their effectiveness in inducing enantioselectivity. ingentaconnect.com While these studies have successfully produced enantioenriched methyl phenyl sulfoxide, the enantiomeric excesses (ee) achieved have been modest, reaching up to 23%. ingentaconnect.comacs.org This was the first reported use of such a method for asymmetric sulfoxidation. ingentaconnect.com The reaction can lead to the overoxidation of the sulfoxide to methyl phenyl sulfone, but this can be prevented by working up the reaction with a sodium sulfite (B76179) solution. ingentaconnect.com

Computational studies suggest that the mechanism of chlorine transfer may differ based on the reagent type, with amine-Cl proceeding through an anion pair intermediate and imide-Cl transferring the chlorine via an SN2-type mechanism. metu.edu.tr Although considered promising, the method requires further optimization to improve enantioselectivity. ingentaconnect.commetu.edu.tr

| Oxidant Type | Chiral Reagent | Enantiomeric Excess (ee) | Reference |

| Chiral N-Chloramine/Amide | Various designed chiral amines and amides | Up to 23% | ingentaconnect.comacs.org |

Dioxiranes

Dioxiranes, particularly dimethyldioxirane (B1199080) (DMD) and methyl(trifluoromethyl)dioxirane (B1250162) (TFD), serve as powerful electrophilic oxidants for converting thioethers to sulfoxides. umich.edusemanticscholar.org The oxidation of thioanisole using dioxiranes is a well-established reaction; in fact, this specific reaction is often used to determine the peroxide content of isolated dimethyldioxirane solutions. umich.eduorgsyn.org

For asymmetric synthesis, enantioselective sulfoxidation has been achieved by generating dioxiranes in situ from ketones (like acetone) and potassium peroxomonosulfate (Oxone) in the presence of a chiral auxiliary. umich.eduthieme-connect.de Bovine serum albumin (BSA) has been used as such a chiral auxiliary, resulting in enantiomeric excesses ranging from 7% to as high as 89%. semanticscholar.org The degree of enantioselectivity in these reactions can be dependent on the specific structure of the dioxirane (B86890) used. thieme-connect.de For instance, the oxidation of isopropyl phenyl sulfide with methyl(trifluoromethyl)dioxirane in the presence of BSA yielded the corresponding (R)-sulfoxide with 89% ee, a significant improvement over the 16% ee obtained when using the dioxirane derived from cyclohexanone. thieme-connect.de

| Dioxirane | Chiral Auxiliary/System | Substrate | Enantiomeric Excess (ee) | Reference |

| In situ generated | Bovine Serum Albumin (BSA) | Thioanisole | 7% - 89% | semanticscholar.org |

| Methyl(trifluoromethyl)dioxirane | Bovine Serum Albumin (BSA) | Isopropyl phenyl sulfide | 89% | thieme-connect.de |

Hydrogen Peroxide with Acid Catalysts

Aqueous hydrogen peroxide is an environmentally benign and attractive oxidant for the synthesis of this compound. wikipedia.orgacs.org Its use in conjunction with chiral organocatalysts, specifically chiral Brønsted acids, provides an effective metal-free pathway for asymmetric sulfoxidation. Chiral phosphoric acids derived from 1,1'-Binaphthyl-2,2'-diol (BINOL) are a prominent class of organocatalysts for these reactions. researchgate.net

The oxidation of thioanisole with 50% aqueous hydrogen peroxide in the presence of a BINOL-derived chiral phosphoric acid catalyst has been shown to produce this compound with moderate yield and enantioselectivity up to 78% ee. researchgate.net By employing more complex catalysts, such as an imidodiphosphoric Brønsted acid that incorporates two BINOL moieties, the enantiomeric excess can be significantly increased to as high as 98%. researchgate.net Another study utilizing a different (R)-BINOL-derived chiral phosphoric acid reported achieving enantiomer ratios up to 91:9 (equivalent to 82% ee) with yields up to 99%. researchgate.net

| Acid Catalyst | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |

| BINOL-derived phosphoric acid | 50% H₂O₂ | up to 78% | Moderate | researchgate.net |

| Imidodiphosphoric Brønsted acid (two BINOL moieties) | H₂O₂ | up to 98% | - | researchgate.net |

| (R)-BINOL derived phosphoric acid | H₂O₂ | 82% (91:9 er) | up to 99% | researchgate.net |

SelectFluor™ as Oxidizing Reagent

SelectFluor™, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄), is a stable, user-friendly electrophilic fluorinating agent that also functions as an effective oxidizing agent for sulfides. google.comresearchgate.netenamine-genez.com Its use facilitates a mild, efficient, and rapid synthesis of this compound from methyl phenyl sulfide derivatives without the need for metal catalysts. google.com

The reaction is typically carried out in acetonitrile (B52724) at room temperature. google.com A common procedure involves reacting the methyl phenyl sulfide derivative with SelectFluor™ for a short period (e.g., 10-20 minutes), followed by the addition of triethylamine (B128534) to continue the catalysis for another 10-20 minutes. google.com This method is noted for its extremely short reaction times, simple operation, and stable conversion rates and yields. google.com SelectFluor™ has also been utilized for the oxidation of thioglycosides to their corresponding sulfoxides. acs.org While highly efficient for oxidation, the primary focus of the cited research is on the reaction's efficiency and conditions rather than on asymmetric induction. google.comresearchgate.net

| Reagent System | Solvent | Conditions | Key Features | Reference |

| SelectFluor™ / Triethylamine | Acetonitrile | Room Temperature, 20-40 min total | Metal-free, very short reaction time, mild conditions | google.com |

| SelectFluor™ / KBr / wet SiO₂ | Solvent-free | Room Temperature, grinding for 10-15 min | Convenient work-up, good to excellent yields | researchgate.net |

Stoichiometric Oxidation with Chiral Oxidants

In contrast to catalytic methods, stoichiometric oxidation involves using a chiral oxidizing agent in at least a 1:1 molar ratio with the substrate. While this can be less atom-economical, it often provides high levels of enantioselectivity.

Chiral Oxaziridines

Chiral oxaziridines are a well-established class of stoichiometric oxidants for the asymmetric synthesis of sulfoxides. metu.edu.trwiley-vch.de The pioneering work in this area was conducted by Davis and coworkers, who developed enantiopure (camphorsulfonyl)oxaziridines. medcraveonline.comnih.gov These reagents are available in both enantiomeric forms, allowing for the selective synthesis of either the (R) or (S) enantiomer of the target sulfoxide. medcraveonline.com

The oxidation of thioanisole and other prochiral sulfides using these chiral N-sulfonyloxaziridines can achieve high enantioselectivities, with reported ee values reaching up to 96%. medcraveonline.com The effectiveness of the asymmetric induction is related to the fixed geometry of the oxaziridine (B8769555) and the proximity of its chiral centers to the electrophilic oxygen atom that is transferred to the sulfide. researchgate.net Despite the high efficiency in terms of enantioselectivity, these reagents are used stoichiometrically, which is a consideration from an economic and process standpoint. acs.orgnih.gov

| Chiral Oxidant | Achieved Enantioselectivity (ee) | Key Features | Reference |

| (Camphorsulfonyl)oxaziridines | Up to 96% | Stoichiometric, available in both antipodal forms | medcraveonline.com |

Chiral Hydroperoxides

The use of chiral hydroperoxides as oxidizing agents represents a significant strategy for the asymmetric synthesis of this compound. This method often involves a metal catalyst, such as titanium, to facilitate the oxygen transfer from the hydroperoxide to the sulfide.

One notable example involves the oxidation of methyl p-tolyl sulfide using (S)-Phenylethyl hydroperoxide in the presence of a catalytic amount of titanium(IV) isopropoxide. wiley-vch.de While the initial enantioselectivity of this reaction is modest, it is enhanced by a subsequent kinetic resolution process. wiley-vch.de Another interesting chiral hydroperoxide was utilized by Seebach and Aoki for enantioselective sulfoxidation, which successfully produced this compound with an 80% enantiomeric excess (ee) without the formation of the sulfone byproduct. wiley-vch.de

Mechanistic studies on the titanium-catalyzed asymmetric oxidation of methyl phenyl sulfide with enantiomerically pure (S)-(−)-1-phenylethyl hydroperoxide have provided deeper insights. acs.org These studies revealed that the observed enantioselectivity, with ee values reaching approximately 80%, is a result of two combined effects: a relatively low asymmetric induction during the initial sulfoxidation (less than 20% ee) and a highly effective kinetic resolution of the resulting sulfoxide as it is further oxidized to the corresponding sulfone. acs.org This overoxidation is attributed to the coordination of the sulfoxide to the titanium center, creating a template that facilitates a stereocontrolled intramolecular oxygen transfer from the activated chiral hydroperoxide to the sulfoxide ligand. acs.org

Kinetic Resolution Approaches

Kinetic resolution is a widely employed technique to obtain enantiomerically enriched sulfoxides from a racemic mixture. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the preferential transformation of one enantiomer while leaving the other largely unreacted. frontiersin.orgnih.gov The primary strategies for the kinetic resolution of sulfoxides include oxidation to sulfones, reduction to sulfides, and biocatalytic methods. frontiersin.orgnih.govresearchgate.net

Oxidation to Sulfones

Several metal-based catalytic systems have been developed for this purpose. For instance, an iron-catalyzed system demonstrated a kinetic resolution where the oxidation of the (S)-enantiomer of this compound was slightly faster than that of the (R)-enantiomer. ulaval.ca Using an iron(II) chloride catalyst with a chiral bipybox ligand and hydrogen peroxide, racemic this compound was resolved to afford the (R)-sulfoxide with a 79:21 enantiomeric ratio, corresponding to a stereoselectivity factor (s) of 3.0. ulaval.ca

Titanium complexes are also effective. The enantioselectivity observed in the oxidation of methyl phenyl sulfide with chiral hydroperoxides is significantly influenced by the kinetic resolution of the sulfoxide product during its oxidation to the sulfone. acs.org Similarly, the oxidative kinetic resolution of racemic 2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one using a Ti(iPrO)4/(+)-DET/TBHP system yielded the enantioenriched (+)-sulfoxide with a 76% ee in a 31% yield. kirj.ee

| Catalyst System | Substrate | Outcome | Selectivity Factor (s) | Reference |

| FeCl2/L1/H2O2 | rac-Methyl Phenyl Sulfoxide | (R)-Methyl Phenyl Sulfoxide (27% yield, 79:21 er) | 3.0 | ulaval.ca |

| Ti(Oi-Pr)4/Chiral Hydroperoxide | rac-Methyl Phenyl Sulfoxide | (R)-Methyl Phenyl Sulfoxide (up to 80% ee) | - | acs.org |

| Ti(iPrO)4/(+)-DET/TBHP | rac-2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one | (+)-Sulfoxide (31% yield, 76% ee) | - | kirj.ee |

Reduction to Sulfides

Kinetic resolution via enantioselective reduction transforms one sulfoxide enantiomer back into the corresponding sulfide, leaving the other enantiomer in excess. This method is a key feature of biocatalytic approaches.

Andersen Synthesis and Related Nucleophilic Displacement

The Andersen synthesis is a foundational and reliable method for preparing chiral sulfoxides. wiley-vch.de This approach is centered on the nucleophilic displacement reaction of a chiral sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent. wiley-vch.deresearchgate.netnih.gov

Reaction of Chiral Sulfinate Esters with Organometallic Reagents

The core of the Andersen synthesis involves the stereospecific reaction at the sulfur atom of a diastereomerically pure sulfinate ester. nih.gov A common precursor is (-)-menthyl p-toluenesulfinate, which can be prepared and separated into its diastereomers. wiley-vch.de Reaction of a single diastereomer with a Grignard reagent (R-MgX) results in the formation of a chiral sulfoxide with a high degree of stereochemical inversion at the sulfur center. wiley-vch.de

For example, the synthesis of trimethylsilylthis compound was achieved by reacting methyl benzenesulfinate (B1229208) with trimethylsilylmethylmagnesium bromide. cdnsciencepub.com While reactions of sulfinate esters with Grignard reagents can sometimes lead to complex product mixtures, specific conditions can afford high selectivity. thieme-connect.de The reaction of methyl benzenesulfinate with one equivalent of phenylmagnesium bromide, for instance, yields diphenyl sulfoxide as the sole product in 55% yield. thieme-connect.de Alternatively, lithium cuprates can be used to selectively convert sulfinate esters into the desired sulfoxides. thieme-connect.de

This method's versatility allows for the synthesis of a wide array of sulfoxides by varying both the sulfinate ester and the organometallic reagent. wiley-vch.de

Electrochemical Oxidation of Sulfides

Electrochemical oxidation has emerged as a green and efficient methodology for the synthesis of sulfoxides from sulfides, offering a high degree of control and selectivity. rsc.orgresearchgate.netrsc.org This technique utilizes electricity as a clean and traceless oxidant, avoiding the need for conventional, often toxic and hazardous, chemical oxidizing agents. rsc.orgrsc.org The process generally involves the anodic oxidation of a sulfide, where the sulfide molecule loses electrons at the anode surface to form a radical cation intermediate. scielo.bracs.org This reactive intermediate then reacts with an oxygen source, typically water or molecular oxygen, to yield the corresponding sulfoxide. researchgate.netnih.gov

A significant advantage of the electrochemical approach is the ability to fine-tune the reaction's selectivity towards either the sulfoxide or the corresponding sulfone by simply adjusting the applied electrical potential or current density. nih.govrsc.org The oxidation of the sulfide to a sulfoxide occurs at a lower potential than the subsequent oxidation of the sulfoxide to a sulfone. rsc.org This allows for the selective formation of the sulfoxide by maintaining the potential at a level sufficient for the first oxidation but below the threshold for the second.

Research Findings

Detailed studies on the electrochemical oxidation of thioanisole (methyl phenyl sulfide) have demonstrated the feasibility and advantages of this method. In one approach, a practical and environmentally friendly electrochemical oxidation was carried out in a commercially available continuous-flow microreactor. rsc.org This system uses water as the oxygen source and the selectivity is governed solely by the applied potential. rsc.org

The process involves pumping a solution of the sulfide through an electrochemical cell equipped with electrodes. For the oxidation of thioanisole, a solution in a mixture of acetonitrile and aqueous hydrochloric acid with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) can be used. rsc.org By systematically varying the applied potential, the reaction can be steered towards the desired product.

A single sweep voltammetry experiment for thioanisole reveals two distinct oxidation steps. The first plateau, corresponding to the formation of this compound, is observed between 2.0 and 2.5 Volts. A second plateau, which corresponds to the further oxidation to methyl phenyl sulfone, appears at approximately 3.5 to 4.0 Volts. rsc.org This clear separation of oxidation potentials allows for highly selective synthesis.

The following table summarizes the results of the potentiostatic oxidation of thioanisole in a continuous-flow microreactor, illustrating the effect of the applied potential on product distribution.

Table 1: Effect of Applied Potential on the Electrochemical Oxidation of Thioanisole

| Entry | Applied Potential (V) | Conversion (%) | Yield of this compound (%) | Yield of Methyl Phenyl Sulfone (%) |

|---|---|---|---|---|

| 1 | 2.5 | 100 | 98 | 2 |

| 2 | 4.0 | 100 | 5 | 95 |

Data sourced from a study on the electrochemical oxidation of thioethers in a continuous-flow microreactor. rsc.org Reaction conditions involved a solution of thioanisole in a 1:1 (v/v) mixture of acetonitrile and 0.1 M HCl in water, with 10 mol% tetrabutylammonium perchlorate as the supporting electrolyte, using identical iron electrodes.

These findings highlight the high degree of control achievable with electrochemical methods. At an applied potential of 2.5 V, thioanisole is converted almost exclusively to this compound with a 98% yield. rsc.org By increasing the potential to 4.0 V, the selectivity shifts dramatically, yielding 95% of the methyl phenyl sulfone. rsc.org

Other research has explored different electrochemical setups and conditions. For instance, a metal-free protocol using graphite (B72142) felt electrodes and sodium chloride (NaCl) as both the electrolyte and a redox mediator in an acetone (B3395972)/water solvent system has been developed. rsc.orgrsc.org This method also provides excellent yields of sulfoxides at ambient temperature and is scalable to gram or even decagram quantities. rsc.org The oxidation of aryl alkyl sulfides to sulfoxides can be achieved with high selectivity in dimethylformamide (DMF) at a constant current, while using methanol (B129727) (MeOH) as the solvent and a higher current favors the formation of the sulfone. nih.gov These studies collectively demonstrate that electrochemical oxidation is a versatile and highly tunable strategy for the selective synthesis of this compound from thioanisole.

Stereochemistry and Conformational Analysis of Methyl Phenyl Sulfoxide

Configurational Stability and Stereogenic Sulfur Atom

Methyl phenyl sulfoxide (B87167) is a prototypical chiral sulfoxide, with its chirality originating from the stereogenic nature of the sulfur atom. wikipedia.org The sulfur atom in sulfoxides is sp³-hybridized and possesses a trigonal pyramidal geometry, with a lone pair of electrons occupying one of the vertices. This arrangement makes the sulfur atom a stereocenter when its two substituents are different, as is the case with the methyl and phenyl groups in methyl phenyl sulfoxide.

The configurational stability of sulfoxides is a key characteristic that distinguishes them from analogous amines. While amines also have a pyramidal structure, they undergo rapid pyramidal inversion at room temperature, which prevents the isolation of enantiomers. wikipedia.org In contrast, sulfoxides exhibit a significantly higher energy barrier to inversion. wikipedia.orgnih.gov This high barrier, with activation energies reported in the range of 159.1–171.7 kJ/mol (approximately 38–41 kcal/mol), ensures that chiral sulfoxides like this compound are configurationally stable at ambient temperatures, allowing for the separation and study of their individual enantiomers. nih.govresearchgate.net

Pyramidal Inversion Mechanism

The process by which a chiral sulfoxide can racemize is through pyramidal inversion, also known as umbrella inversion. This fluxional process involves the sulfur atom and its substituents passing through a planar transition state to invert the stereocenter's configuration. wikipedia.org

Theoretical Studies (Ab Initio and DFT Methods)

The mechanism of pyramidal inversion in sulfoxides has been extensively investigated using theoretical methods. nih.govhuji.ac.il Computational studies employing ab initio and Density Functional Theory (DFT) have provided detailed insights into the energetics of this process. nih.govresearchgate.net For a series of simple sulfoxides, including this compound, calculations at the DFT B3LYP/6-311G(d,p) level of theory have been determined to be suitable for analyzing the inversion mechanism. nih.govhuji.ac.ilresearchgate.net These theoretical models confirm that the inversion proceeds via a transition state where the sulfur atom, the oxygen, and the two attached carbon atoms are coplanar. researchgate.net The calculated energy barriers (ΔE‡) for the pyramidal inversion of this compound and related compounds are in the range of 38.7-47.1 kcal/mol, which is in good agreement with experimental data for racemization. nih.govresearchgate.net

Influence of Substituents on Energy Barrier

The energy barrier for pyramidal inversion is highly sensitive to the electronic nature of the substituents attached to the sulfur atom. nih.gov

Aryl Groups: The presence of a phenyl ring, as in this compound, has a notable effect. A resonance effect from the phenyl ring selectively stabilizes the planar transition state, which consequently decreases the energy barrier for pyramidal inversion by approximately 3 kcal/mol compared to a similar sulfoxide lacking a phenyl substituent. nih.govresearchgate.net

Electron-Withdrawing Groups: Introducing electron-withdrawing substituents, such as a cyano group, at the para position of the phenyl ring leads to a further decrease in the energy barrier. nih.govresearchgate.net This is attributed to enhanced stabilization of the planar transition state.

Electron-Donating Groups: Conversely, a moderate electron-donating group, like the p-methyl group in methyl p-tolyl sulfoxide, can slightly alter the geometry of the sulfoxide group, making it more twisted with respect to the phenyl ring plane. aip.org

| Compound | Substituent Effect | Impact on Inversion Barrier |

| This compound | Phenyl group | Resonance stabilization of the transition state lowers the barrier. nih.govresearchgate.net |

| Methyl 4-cyanophenyl sulfoxide | Electron-withdrawing cyano group | Further decreases the energy barrier. nih.govresearchgate.net |

| Methyl p-tolyl sulfoxide | Electron-donating methyl group | Moderate effect on sulfoxide group geometry. aip.org |

Conformational Distribution Studies

Experimental Techniques (Microwave Spectroscopy, Liquid Crystal NMR)

The conformational equilibrium of this compound has been investigated in different phases using various experimental techniques. researchgate.net In the gas phase, microwave spectroscopy has been employed to probe the molecule's rotational constants and determine its preferred conformation. aip.orgresearchgate.netaip.org For studies in solution, Nuclear Magnetic Resonance (NMR) spectroscopy in liquid crystal solvents provides information on the average orientation and conformation of the molecule. researchgate.net These experimental approaches have shown that this compound favors conformations that are stabilized by intramolecular interactions, particularly an optimization between steric repulsion and the conjugation of π systems. researchgate.net

Theoretical Calculations (Quantum Chemical Calculations, Molecular Dynamics Simulations)

Experimental findings have been complemented and rationalized by theoretical calculations. researchgate.net Quantum chemical calculations, such as those using DFT methods, are used to map the potential energy surface and identify stable conformers. aip.orgaip.org Atomistic molecular dynamics simulations can model the behavior of the molecule in different environments, such as in solution, to understand the influence of solvent effects on the conformational equilibrium. researchgate.netunibo.it These combined theoretical and experimental studies indicate that while intramolecular forces are dominant in dictating the conformational preference, significant solvent effects also play a role in the final conformational distribution. researchgate.netunibo.it

| Method | Phase Studied | Key Findings |

| Microwave Spectroscopy | Gas Phase | Determines preferred molecular geometry and conformation based on rotational constants. aip.orgresearchgate.net |

| Liquid Crystal NMR | Solution | Provides data on the average molecular orientation and conformational equilibrium in a solvent. researchgate.net |

| Quantum Chemical Calculations | Theoretical | Maps the potential energy surface to identify stable conformers and transition states. aip.orgresearchgate.net |

| Molecular Dynamics Simulations | Theoretical (Solution) | Investigates the combined influence of intra- and intermolecular forces on conformational distribution. researchgate.netunibo.it |

Intra- and Intermolecular Interactions and Solvent Effects on Conformation

The conformational landscape of this compound is a finely balanced interplay of intramolecular forces and external influences from its surrounding environment. The orientation of the methylsulfinyl group relative to the phenyl ring is not fixed and is subject to a variety of interactions that dictate the preferred spatial arrangement of the molecule. Research into this area has combined theoretical calculations with experimental techniques such as microwave spectroscopy and liquid crystal nuclear magnetic resonance (NMR) spectroscopy to elucidate these conformational preferences. researchgate.net

Intramolecular Interactions

The primary drivers of this compound's conformation are intramolecular interactions. researchgate.net These internal forces establish the fundamental conformational preferences of the isolated molecule. The two principal intramolecular factors are:

Steric Repulsion: This is the repulsive force between the electron clouds of the methyl group and the ortho-hydrogens of the phenyl ring. To minimize this repulsion, the molecule tends to adopt a non-planar conformation.

π-System Conjugation: There is a degree of electronic communication, or conjugation, between the sulfoxide group and the π-electron system of the phenyl ring. This interaction favors a more planar arrangement to maximize orbital overlap.

The final, most stable conformation of this compound in a vacuum or in the gas phase is a compromise that optimizes the balance between these opposing forces—minimizing steric hindrance while still allowing for some degree of π-conjugation. researchgate.net This typically results in a twisted or non-planar ground state conformation.

Intermolecular Interactions and Solvent Effects

While intramolecular forces define the inherent conformational bias, the presence of a solvent can significantly modulate the conformational equilibrium of this compound. researchgate.net The distribution of conformers can change based on the properties of the surrounding medium, a phenomenon known as the solvent effect. These effects are largely governed by electrostatic interactions between the solute (this compound) and the solvent molecules.

Detailed studies, including liquid crystal NMR experiments and computer simulations, have revealed that the conformational distribution of this compound is indeed sensitive to the solvent environment. researchgate.net The polarity of the solvent is a particularly crucial factor. For instance, in a related molecule, methyl 4-nitrophenyl sulfoxide, the conformational distribution shows a significant dependence on the dielectric permittivity constant of the solvent. In low-polarity media, a more twisted conformation is favored, whereas, in more polar solvents, the conformational maximum is similar to that observed in the gas phase. This behavior is attributed to the differing stabilization of the molecule's dipole moment by the solvent environment.

The general findings indicate that intermolecular forces can alter the energy landscape of this compound's rotation, leading to a shift in the population of stable conformers. The following table illustrates the conceptual effect of solvent polarity on the preferred dihedral angle (a hypothetical measure of the twist between the phenyl ring and the S=O bond), based on the trends described in the literature for similar compounds.

| Solvent Type | Relative Polarity | Expected Predominant Conformation | Illustrative Dihedral Angle (C-C-S-O) |

|---|---|---|---|

| Gas Phase / Non-polar | Low | Twisted | ~60-90° |

| Aprotic, Low Polarity (e.g., Benzene) | Low | Significantly Twisted | ~70-100° |

| Aprotic, Polar (e.g., Acetonitrile) | High | Less Twisted | ~40-70° |

| Protic, Polar (e.g., Methanol) | High | Potentially Less Twisted (H-bonding may occur) | ~40-70° |

Note: The dihedral angles in this table are illustrative and represent the general trends observed for aryl sulfoxides in response to solvent polarity. Precise experimental and computational values can be found in detailed spectroscopic and theoretical studies.

Further research utilizing lanthanide-induced shifts (LIS) in NMR spectroscopy has also been employed to probe the conformational equilibria of sulfoxides in solution, confirming the significant influence of the solvent. This technique helps to quantitatively assess the populations of different conformers in various solvents.

The following table summarizes the key interactions and their general effects on the conformation of this compound.

| Interaction Type | Nature | Effect on Conformation |

|---|---|---|

| Intramolecular Steric Repulsion | Repulsive | Favors a non-planar (twisted) conformation. |

| Intramolecular π-Conjugation | Attractive (Stabilizing) | Favors a more planar conformation. |

| Intermolecular Solute-Solvent Electrostatics | Attractive/Repulsive | Modulates the conformational equilibrium, often dependent on solvent polarity. |

| Hydrogen Bonding (in protic solvents) | Attractive | Can specifically stabilize conformers where the sulfoxide oxygen acts as a hydrogen bond acceptor. |

Reaction Mechanisms Involving Methyl Phenyl Sulfoxide

Oxidation Mechanisms

The oxidation of methyl phenyl sulfoxide (B87167) yields the corresponding sulfone, methyl phenyl sulfone. This transformation can be achieved through various mechanistic pathways, which are influenced by the oxidant and reaction conditions.

The general mechanism can be described as an electrophilic attack on the sulfur atom. The nitrogen dioxide radical (•NO₂) is a known oxidizing agent that can react with various organic compounds. nih.gov In the context of sulfide (B99878) oxidation, it can facilitate the transfer of an oxygen atom to the sulfur center of methyl phenyl sulfoxide to form methyl phenyl sulfone.

Oxygen-atom transfer (OAT) is a common mechanism for the oxidation of sulfides to sulfoxides and subsequently to sulfones. These reactions are often facilitated by metal-based catalysts. For instance, the oxidation of thioanisole (B89551) (methyl phenyl sulfide) to this compound can be catalyzed by high-valent metal-oxo intermediates. researchgate.net The mechanism can proceed in a single step or via a stepwise process that is initiated by a rate-limiting electron transfer from the sulfide to the metal-oxo unit. researchgate.net

In some systems, the reaction kinetics suggest a concerted mechanism. For example, the oxidation of methyl 4-nitrophenyl sulfoxide by dimethyldioxirane (B1199080) in acetone (B3395972) and aqueous acetone mixtures proceeds through a concerted nucleophilic displacement where the sulfur atom attacks the oxygen of the oxidant. rsc.org However, the mechanism can be solvent-dependent. In highly polar solvent systems, the mechanism for the oxidation of the preceding sulfide was observed to switch to a two-step reaction involving a betaine (B1666868) intermediate. rsc.org

Catalytic systems utilizing complexes of cobalt have also been shown to proceed via an electron transfer mechanism, where the metal center is oxidized and then transfers an oxygen atom to the sulfide, regenerating the catalyst's lower oxidation state. researchgate.net

Table 1: Catalysts and Proposed Mechanisms in Oxygen-Atom Transfer Reactions This table is interactive. Click on the headers to sort the data.

| Catalyst System | Substrate | Proposed Mechanism | Reference |

|---|---|---|---|

| Dimethyldioxirane | Methyl 4-nitrophenyl sulfoxide | Concerted nucleophilic displacement | rsc.org |

| Fe₃O₄@BNPs@SiO₂–SO₃H / H₂O₂ | Methyl phenyl sulfide | Attack on electrophilic O-atom of W-peroxo species | researchgate.net |

| Polymeric Imidazolium Ionic Liquid-Co(II) Schiff Base | Methyl phenyl sulfide | Electron transfer | researchgate.net |

| Al-MOFs / H₂O₂ | Methyl phenyl sulfide | Not specified, high selectivity to sulfoxide | researchgate.net |

The geometry of the transition state is a critical factor in understanding the stereochemistry and kinetics of sulfoxidation. Theoretical studies on the oxygen transfer from an oxaziridine (B8769555) to a sulfide have examined both spiro and planar transition state geometries. These calculations help in understanding the preferred orientation of the reactants during the oxygen transfer step.

In clay-catalyzed oxidations of methyl phenyl sulfide with hydrogen peroxide, a three-membered-ring transition state has been proposed. researchgate.net In this model, the sulfide attacks the electrophilic oxygen atom of a tungsten-peroxo species formed on the catalyst surface, leading to the transfer of the oxygen atom. researchgate.net This proposed transition state helps to explain the observed reaction kinetics and the influence of various reaction parameters. researchgate.net The rate of oxidation in such systems is found to be dependent on the nucleophilicity of the sulfide, supporting a mechanism where the sulfide is the active nucleophile in the key transition state. researchgate.net

Reduction Mechanisms

The reduction of this compound to its corresponding sulfide, thioanisole, can be accomplished through several mechanistic routes, including photochemical methods.

The reduction of sulfoxides can be initiated by visible light in the presence of a suitable photosensitizer. Mechanistic studies indicate that this deoxygenation can proceed via a radical chain mechanism. chemrxiv.org Upon photoexcitation, the sensitizer (B1316253) can induce a single-electron oxidation of an electron donor, such as a phosphine (B1218219), to generate a phosphine radical cation. chemrxiv.org This radical cation then reacts with the sulfoxide in a polar nucleophilic addition to form a phosphoranyl radical. chemrxiv.org Subsequent β-scission of this intermediate releases the corresponding sulfide and a phosphine oxide, regenerating the radical cation to propagate the chain. chemrxiv.org

An alternative pathway involves the formation of a sulfoxide radical cation as a key intermediate. nih.gov The oxidation of the chiral sulfoxide by an excited photosensitizer leads to this radical cation, which is believed to be the species that undergoes racemization or further reaction leading to reduction products. nih.gov

In photo-assisted reduction, the choice of electron donor is crucial. Tertiary amines, such as triethanolamine (B1662121) (TEOA) and ethylenediaminetetraacetic acid (EDTA), are effective electron donors in various photochemical reactions. mdpi.com In the context of sulfoxide reduction, phosphines like triphenylphosphine (B44618) (PPh₃) have been successfully employed as the terminal reductant, which is consumed stoichiometrically during the reaction. chemrxiv.org

The solvent can also play a significant role. While many photoreduction reactions are carried out in solvents like acetonitrile (B52724) or dichloromethane (B109758), the solvent can influence the reaction pathway and efficiency. chemrxiv.orgnih.gov In some oxidation reactions, the polarity of the solvent has been shown to dictate whether the mechanism is concerted or stepwise. rsc.org Similar solvent effects can be anticipated in reduction mechanisms, where the stabilization of charged intermediates or transition states by the solvent can favor one pathway over another. For instance, the efficiency of glycosylation reactions involving sulfoxides was found to be highly dependent on the solvent, with dichloromethane being preferred over nitriles in certain cases to control stereoselectivity. nih.gov

Table 2: Components in the Photo-assisted Reduction of Sulfoxides This table is interactive. Click on the headers to sort the data.

| Component | Role | Example(s) | Reference |

|---|---|---|---|

| Photosensitizer | Light absorption and initiation of electron transfer | Methylene Blue, Pheophorbide A | mdpi.com |

| Electron Donor | Provides electrons for the reduction | Triethanolamine (TEOA), EDTA, Triphenylphosphine (PPh₃) | chemrxiv.orgmdpi.com |

| Solvent | Reaction medium, can influence mechanism | Acetonitrile, Dichloromethane | chemrxiv.orgnih.gov |

Nucleophilic Additions of Lithiated this compound Carbanions

The methyl group of this compound can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion known as lithiated this compound. This carbanion is a potent nucleophile that readily participates in addition reactions with various electrophiles, including imines and carbonyl compounds.

The addition of the lithiated carbanion of this compound to imines and carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The reaction proceeds via the nucleophilic attack of the carbanion on the electrophilic carbon atom of the C=N (imine) or C=O (carbonyl) double bond. masterorganicchemistry.com This attack forms a new carbon-carbon single bond, generating a lithium alkoxide or a lithium amide intermediate, respectively. Subsequent aqueous workup, typically with a mild acid like ammonium (B1175870) chloride, protonates the intermediate to yield the final β-amino sulfoxide or β-hydroxy sulfoxide product. masterorganicchemistry.comnih.gov

The general mechanism for this addition is as follows:

Deprotonation: this compound is treated with a strong, non-nucleophilic base like LDA in an anhydrous solvent (e.g., THF) at low temperatures (typically -78 °C) to generate the α-lithiated carbanion.

Nucleophilic Attack: The electrophile (imine or carbonyl compound) is added to the solution of the carbanion. The carbanion attacks the electrophilic carbon, leading to the formation of a tetrahedral intermediate.

Protonation: The reaction is quenched with a proton source (e.g., saturated NH₄Cl solution) to neutralize the intermediate and afford the final product. nih.gov

These reactions are valuable in organic synthesis as the resulting β-amino and β-hydroxy sulfoxides are versatile intermediates that can be further transformed.

When chiral sulfoxides, such as enantiomerically pure methyl p-tolyl sulfoxide (a close analog of this compound), are used in these addition reactions, the stereocenter at the sulfur atom can induce the formation of a new stereocenter at the carbon bearing the hydroxyl or amino group with a specific configuration. The stereochemical outcome of these additions is highly dependent on reaction conditions and the electronic properties of the substrates. nih.govdoaj.org

Research on the addition of lithium (R)-methyl p-tolyl sulfoxide to various N-arylidene-p-anisidines has shown that under kinetic control (at -70 °C), the diastereoselectivity is significantly influenced by the electronic nature of the arylidene group on the imine. nih.gov

| Entry | Aryl Group on Imine | Reaction Time (min) | Yield (%) | Diastereomeric Ratio ((2S,RS):(2R,RS)) |

|---|---|---|---|---|

| 1 | 4-MeO-C₆H₄ | 80 | 85 | >99:1 |

| 2 | C₆H₅ | 60 | 88 | 94:6 |

| 3 | 4-CF₃-C₆H₄ | 30 | 92 | 75:25 |

| 4 | 2-Naphthyl | 45 | 85 | 65:35 |

As shown in the table, imines bearing electron-donating groups (e.g., 4-MeO-C₆H₄) exhibit very high stereocontrol, favoring the (2S,Rₛ)-diastereomer. nih.gov Conversely, imines with electron-withdrawing groups (e.g., 4-CF₃-C₆H₄) show a decrease in diastereoselectivity. nih.gov This outcome suggests that the transition state of the reaction is sensitive to electronic effects. Furthermore, these additions can be reversible, and allowing the reaction to proceed under thermodynamic control (e.g., at 0 °C) can lead to equilibration and a different diastereomeric ratio. nih.gov

Sulfoxide-Directed Reactions

The sulfoxide group is a powerful directing group in organic synthesis, capable of activating specific positions on an aromatic ring for functionalization.

This compound and its derivatives can undergo a metal-free, sulfoxide-directed ortho-propargylation. This reaction allows for the selective introduction of a propargyl group at the position adjacent to the sulfoxide moiety on the aromatic ring. researchgate.net

The reaction mechanism is proposed to be a cascade involving an interrupted Pummerer rearrangement followed by an allenyl thio-Claisen rearrangement. researchgate.netnih.gov The process is initiated by activating the sulfoxide with an agent like triflic anhydride (B1165640) (Tf₂O). This generates a highly electrophilic sulfonium (B1226848) species. Instead of being attacked by the counterion as in a classic Pummerer reaction, the intermediate is trapped by an external propargyl-containing nucleophile (like a propargyl silane). This is followed by a figshare.comfigshare.com-sigmatropic rearrangement that transfers the propargyl group from the sulfur atom to the ortho-carbon of the aromatic ring, yielding the ortho-propargylated aryl sulfide product. researchgate.net This methodology provides an efficient route to form sp²-sp³ carbon-carbon bonds with high regioselectivity. researchgate.net

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. wikipedia.org In this reaction, an alkyl sulfoxide, in the presence of an activating agent such as acetic anhydride, rearranges to form an α-acyloxy thioether. wikipedia.orgtcichemicals.com

The mechanism begins with the acylation of the nucleophilic sulfoxide oxygen by the anhydride, forming an acyloxysulfonium ion. youtube.com A base, typically the acetate (B1210297) ion generated in the first step, then deprotonates the α-carbon. This induces an elimination of acetic acid to produce a highly electrophilic intermediate known as a thial or sulfenium ion. wikipedia.orgtcichemicals.com Finally, the acetate ion attacks this electrophilic intermediate at the carbon atom, yielding the α-acyloxy thioether product. wikipedia.org

Besides acetic anhydride, other activators like trifluoroacetic anhydride (TFAA) and thionyl chloride can be used. wikipedia.org The versatile thial intermediate can also be trapped by various other intermolecular or intramolecular nucleophiles, making the Pummerer rearrangement a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. tcichemicals.com

Elimination Reactions

Alkyl phenyl sulfoxides that possess a β-hydrogen can undergo a thermal elimination reaction, often referred to as a sulfoxide elimination or pyrolytic syn-elimination. slideshare.netwikipedia.org This reaction is a type of Ei (Elimination Intramolecular) mechanism. wikipedia.org

The reaction proceeds through a concerted, five-membered cyclic transition state where the sulfoxide oxygen acts as an internal base, abstracting a proton from the β-carbon. slideshare.netchemtube3d.com Simultaneously, the carbon-sulfur bond breaks, leading to the formation of an alkene and phenylsulfenic acid (PhSOH). chemtube3d.com A key feature of this mechanism is its syn-stereospecificity, meaning the β-hydrogen and the sulfoxide group must be able to adopt a coplanar arrangement on the same side of the carbon-carbon bond for the elimination to occur. slideshare.net

This reaction is thermally activated and does not require an external acid or base. wikipedia.org The relatively mild conditions under which these eliminations often proceed make them synthetically useful for the introduction of double bonds, particularly in the synthesis of complex molecules where harsh reagents must be avoided. The activation enthalpy for the elimination of a related compound, methyl 3-phenylpropyl sulfoxide, has been determined to be approximately 32.9 kcal/mol. figshare.comnih.gov

Isomerization Reactions

This compound can act as a ligand in transition metal complexes, where it can undergo isomerization reactions. These reactions are of particular interest in the field of photochromism and molecular switches.

Transition metal complexes containing sulfoxide ligands, such as this compound, can exhibit phototriggered linkage isomerization. chemtube3d.comoup.comnih.gov This phenomenon involves the change in the coordination mode of the sulfoxide ligand from S-bonded to O-bonded upon photoexcitation. chemtube3d.comnih.gov This process is a key feature of a class of photochromic molecules. nih.gov

The mechanism of this isomerization in ruthenium and osmium polypyridine complexes has been extensively studied. nih.gov Upon absorption of light, the complex is excited to a metal-to-ligand charge transfer (MLCT) state. osti.gov From this excited state, the complex can undergo a change in the coordination of the sulfoxide ligand. nih.gov The isomerization from the thermodynamically stable S-bonded isomer to the metastable O-bonded isomer can be triggered with high efficiency. nih.gov

The nature of the excited states involved plays a crucial role in the isomerization process. It has been shown that metal-centered (MC) excited states mediate the isomerization of some ruthenium-sulfoxide complexes. osti.gov The antibonding character of these MC states facilitates the structural changes necessary for the linkage isomerization to occur. osti.gov

The quantum yield of this S→O isomerization can be quite high, indicating an efficient photochemical process. For example, in a related ruthenium complex, a quantum yield of isomerization (ΦS→O) of 0.8 has been reported. nih.gov The timescale for this isomerization can be on the order of picoseconds. nih.gov

Table 3: Quantum Yield and Time Constant for Sulfoxide Isomerization in a Ruthenium Complex

| Complex | Quantum Yield (ΦS→O) | Time Constant for Isomerization (ps) |

| [Ru(bpy)₂(L)]²⁺ (representative) | 0.8 | 630 ± 80 |

| [Ru(bpy)₂(L1OH)]²⁺ | 0.2 | 740 ± 60 |

Data are for representative ruthenium sulfoxide complexes and illustrate the efficiency and timescale of the phototriggered isomerization. nih.gov

Advanced Applications and Emerging Research Areas of Methyl Phenyl Sulfoxide

Methyl Phenyl Sulfoxide (B87167) as a Chiral Ligand in Asymmetric Catalysis

The use of chiral sulfoxides as ligands in transition-metal-catalyzed reactions is a growing field of interest. nih.govrsc.org The chirality at the sulfur atom, which is configurationally stable, is in close proximity to the metal center, allowing for effective transfer of stereochemical information during the catalytic cycle. nih.gov Methyl phenyl sulfoxide and its derivatives have been instrumental in the development of this class of ligands.

Chiral sulfoxide ligands, including those based on the this compound framework, have been successfully applied in a variety of enantioselective transformations. These ligands have proven effective in reactions such as asymmetric hydrogenation, C-H amination, and sulfoxidation. nih.govacs.orgresearchgate.net The ability of the sulfoxide group to coordinate to a metal center and create a chiral environment is fundamental to its role in inducing enantioselectivity. For instance, rhodium catalysts featuring chiral sulfoxide ligands have been used in the dynamic kinetic resolution of allylic sulfoxides via asymmetric hydrogenation. nih.gov

The effectiveness of these ligands stems from their unique electronic and steric properties, which can be fine-tuned by modifying the substituents on the sulfur atom and the phenyl ring. This tunability allows for the optimization of catalysts for specific transformations, leading to high yields and excellent enantiomeric excess (ee).

Sulfoxides form stable complexes with a wide range of transition metals, including palladium, rhodium, titanium, and ruthenium. rsc.orgnih.govacs.orgwikipedia.org A key feature of these complexes is the linkage isomerism of the sulfoxide ligand, which can coordinate to the metal center through either the sulfur or the oxygen atom. nih.govwikipedia.org

S-Coordination: Bonding through the "soft" sulfur atom is typically observed with soft metal centers, such as Pd(II) and Ru(II). acs.orgwikipedia.org

O-Coordination: Bonding through the "hard" oxygen atom is more common with hard metal centers, particularly those from the first row of the transition series. wikipedia.org

This dual-coordination ability is a significant advantage, as it can influence the reactivity and selectivity of the catalyst. nih.gov For example, metal-containing Schiff base/sulfoxide ligands have been developed for Pd(II)-catalyzed asymmetric intramolecular allylic C–H amination reactions, yielding products with high enantiomeric ratios. acs.org The specific coordination mode can be influenced by the electronic properties of the metal and the steric environment of the ligand.

| Metal | Reaction Type | Coordination Mode | Reference |

|---|---|---|---|

| Rhodium (Rh) | Asymmetric Hydrogenation | S-bonded | nih.gov |

| Palladium (Pd) | Allylic C-H Amination | S-bonded | acs.org |

| Titanium (Ti) | Asymmetric Sulfoxidation | O-bonded | researchgate.net |

Synthetic Applications in Natural Product and Biologically Active Compound Synthesis

Beyond its role in ligand design, this compound is a crucial chiral building block and intermediate in the synthesis of complex organic molecules. researchgate.netchemicalbook.com Its ability to direct stereoselective reactions makes it an invaluable tool for constructing stereochemically rich targets.

Chiral sulfoxides are integral components of several blockbuster drugs and are key intermediates in their synthesis. nih.govresearchgate.net

Nelfinavir: An asymmetric synthesis of the potent HIV-protease inhibitor Nelfinavir has been developed starting from (S)-methyl phenyl sulfoxide. figshare.comsigmaaldrich.com The synthesis utilizes the stereoselective reaction of an α-sulfinyl carbanion with an unsaturated sulfinylimine to construct a key intermediate, demonstrating the direct incorporation of the chiral sulfoxide's stereochemistry into the final product. figshare.com

Esomeprazole: Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor whose structure features a chiral sulfoxide. researchgate.netscientificupdate.com Its industrial synthesis is a landmark example of large-scale catalytic asymmetric synthesis. scientificupdate.comresearchgate.net The key step is the enantioselective oxidation of a prochiral sulfide (B99878) precursor. researchgate.netresearchgate.net Research to optimize this transformation often uses methyl phenyl sulfide as a model substrate to study the mechanism and effectiveness of various chiral titanium and vanadium catalyst systems. researchgate.netwhiterose.ac.uk This research has led to highly efficient processes that yield Esomeprazole with excellent enantiomeric purity (>99% ee). scientificupdate.comresearchgate.net

| Pharmaceutical | Therapeutic Area | Role of Sulfoxide Chemistry | Reference |

|---|---|---|---|

| Nelfinavir | Antiviral (HIV) | (S)-methyl phenyl sulfoxide used as a chiral starting material. | figshare.com |

| Esomeprazole | Gastroenterology (PPI) | Asymmetric oxidation of a sulfide, with methyl phenyl sulfide used as a model substrate for reaction development. | researchgate.netresearchgate.net |

The utility of this compound extends to the total synthesis of various complex natural products and biologically active molecules. chemicalbook.com The sulfinyl group serves as a powerful chiral auxiliary, directing the stereochemical outcome of adjacent bond-forming reactions. After establishing the desired stereocenters, the sulfoxide group can often be removed under mild conditions, making it a "traceless" auxiliary. This strategy has been employed in the synthesis of a range of intricate molecular architectures.

This compound is a readily available precursor for the synthesis of other important sulfur-containing functional groups, namely sulfoximines and sulfinamides. sigmaaldrich.comnih.gov These moieties are increasingly recognized for their potential in medicinal chemistry and as ligands in catalysis. nih.gov

Sulfoximines: These are S(VI) compounds that have gained significant attention as bioisosteres for sulfones and sulfonamides in drug design. nih.govenamine.net this compound can be converted to the corresponding NH-sulfoximine through facile methods, such as using bisacetoxyiodobenzene and ammonium (B1175870) carbamate. nih.gov This transformation proceeds with retention of stereochemistry at the sulfur center, providing access to enantioenriched sulfoximines. nih.gov

Sulfinamides: This functional group is also a valuable synthetic intermediate. nih.gov One-pot, three-component methods have been developed where a sulfoxide reagent reacts with a Grignard reagent to form a sulfenate anion intermediate. This intermediate can then be trapped with an electrophilic amine source to generate a wide range of sulfinamides. nih.govmdpi.com

Role in the Design of Chiroptical Switches

This compound serves as a model compound for exploring the principles of chiroptical switches. wikipedia.org These are molecules that can reversibly change their chiroptical properties, such as circular dichroism, upon application of an external stimulus. The chirality of this compound arises from the stereogenic sulfur center. wikipedia.org The ability to control and switch between its enantiomeric forms is key to its application in this field.

A significant area of research is the photoracemization of chiral sulfoxides. Studies have shown that enantiopure alkyl aryl sulfoxides, including this compound, can undergo rapid racemization when exposed to light in the presence of a photosensitizer. nih.govnih.govteikyo.jp This process involves the reversible conversion between the (R) and (S) enantiomers, effectively "switching" the chirality of the sample. The mechanism is believed to proceed through a sulfoxide radical cation intermediate, which has a more planar (sp2-like) geometry at the sulfur atom, facilitating the inversion of stereochemistry. nih.govnih.gov Theoretical studies have been conducted to better understand this sp2-like nature of the sulfur in the cation radical, which aids in the process of photoracemization. nih.gov This light-induced switching of chirality forms the basis for its potential use in data storage or responsive chemical systems where a change in optical properties signals a change in state. rsc.org

Theoretical investigations have also explored the pyramidal inversion at the sulfur stereocenter. It has been found that optical excitation to the S1 excited state can facilitate an almost barrier-free inversion, a process that is more difficult in the electronic ground state (S0). researcher.lifedesy.de This finding further underscores the potential of using light to control the chiroptical properties of sulfoxides like this compound.

Material Science Applications

In material science, the functional groups of a molecule dictate its potential applications. The sulfoxide group, present in this compound, has been incorporated into larger, more complex structures like aza macrocycles to create materials with specific host-guest recognition capabilities. Aza macrocycles, particularly aza-crown ethers, are known for their ability to selectively bind various metal cations and organic molecules. samipubco.comscienceopen.comnih.gov

Researchers have synthesized bis(3-methylphenyl)sulfoxide aza macrocycles by reacting a corresponding sulfoxide diester with various diamines. samipubco.com The inclusion of the sulfoxide and amide groups into the macrocyclic framework is crucial. The amide group, in particular, is valued in receptor design because it has a high negative charge on its oxygen atom and provides geometric rigidity, which helps in pre-organizing the binding sites for enhanced selectivity in cation binding. samipubco.com These sulfoxide-containing aza macrocycles are part of the broader family of host compounds used in supramolecular chemistry, with potential applications in sensing, metal separation, and analysis. samipubco.comscienceopen.com The synthetic route to these compounds is efficient, proceeding under mild conditions to produce high yields. samipubco.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level.

Theoretical studies are instrumental in clarifying the step-by-step pathways of chemical reactions. For instance, the oxidation of sulfides to sulfoxides has been a subject of detailed computational investigation. chemrxiv.org Density Functional Theory (DFT) computations have been used to explore the mechanism of this oxidation. rsc.org

Kinetic studies on the oxidation of methyl 4-nitrophenyl sulfoxide (a derivative of this compound) by dimethyldioxirane (B1199080) have used computational analyses to shed light on the reaction mechanism. rsc.orgnih.gov These studies revealed that the mechanism is highly dependent on the solvent. In less polar solvents, the reaction proceeds through a concerted nucleophilic displacement. rsc.orgnih.gov However, in more polar aqueous solutions, the mechanism shifts to a two-step reaction involving a betaine (B1666868) intermediate. rsc.orgnih.gov Similarly, this compound itself has been studied for its dual role in persulfate-based advanced oxidation processes, where it can act as either an electron shuttle to enhance the degradation of certain pollutants or as a scavenger to inhibit it, a behavior dependent on the specific reactive oxygen species present in the system. nih.gov

One of the significant achievements of computational chemistry is its ability to predict the stereochemical outcome of asymmetric reactions. rsc.org Chiral sulfoxides are often synthesized by the asymmetric oxidation of prochiral sulfides, and theoretical models can explain and predict the observed enantioselectivity. rsc.orgrsc.org

By using combined quantum mechanics/molecular mechanics (QM/MM) approaches, researchers can model the transition states for the reaction of a sulfide with a chiral catalyst. rsc.org The energy difference between the transition states leading to the (R)- and (S)-sulfoxide enantiomers can be calculated. A lower energy transition state implies a faster reaction rate, thus the enantiomer formed via this pathway will be the major product. This computational analysis provides a rational explanation for the observed enantiomeric excess in the formation of enantiopure sulfoxides. rsc.org Such predictive power is invaluable for the rational design of new asymmetric catalysts and for optimizing reaction conditions to achieve high stereoselectivity. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a molecule interacts with a biological target, such as a protein. mdpi.com While this compound is not a drug, these methods are used to study molecules of similar complexity and can be applied to understand its potential biological interactions or the behavior of more complex sulfoxide-containing molecules. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a molecule or a ligand-protein complex over time. For this compound specifically, atomistic molecular dynamics simulations have been employed to study its conformational equilibrium in different environments (gas phase and solution). researchgate.netunibo.it These simulations, combined with experimental data, help to understand how intra- and intermolecular forces, including solvent effects, govern the molecule's preferred shape and orientation. researchgate.netunibo.it For larger systems, MD simulations are used to assess the stability of a docked ligand in a protein's binding site and to analyze its movements and interactions with surrounding amino acids. nih.gov

Future Research Directions in Methyl Phenyl Sulfoxide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of methyl phenyl sulfoxide (B87167) is a primary focus of ongoing research. Traditional methods often rely on stoichiometric oxidants that generate significant waste. The future lies in developing catalytic and sustainable alternatives that adhere to the principles of green chemistry.

One promising avenue is the use of photocatalysis, which harnesses light energy to drive chemical reactions. A catalyst-free photochemical method has been developed for the selective conversion of thioanisole (B89551) to methyl phenyl sulfoxide. wikipedia.orgchemrxiv.org This process utilizes 370 nm light irradiation and atmospheric oxygen in an acetonitrile (B52724)/water solvent mixture, achieving 100% conversion and selectivity under mild conditions. wikipedia.orgchemrxiv.org This approach avoids the need for metal catalysts or chemical oxidants, generating no byproducts. wikipedia.org

Biocatalysis represents another key area for sustainable synthesis. The use of enzymes, such as ascorbate (B8700270) peroxidase from plants like Musa paradisiaca, offers a green alternative for the oxidation of methyl phenyl sulfide (B99878). nih.gov These biological catalysts operate under mild, eco-friendly conditions. Research is also exploring the use of whole-cell biocatalysts, such as immobilized Gordonia terrae cells, which can efficiently produce (R)-sulfoxide with high enantiomeric excess and can be reused, enhancing the sustainability of the process. aip.org

Furthermore, methods that avoid heavy or toxic metal catalysts are gaining traction. One such method employs SelectFluor™ as an oxidizing agent in acetonitrile, with triethylamine (B128534) as a catalyst. researchgate.net This approach is notable for its mild process conditions, extremely short reaction times, and the absence of metal catalysts, making it an efficient and safer synthetic route. researchgate.net

| Methodology | Key Features | Sustainability Aspect |

| Photochemical Oxidation | Catalyst-free, uses light and air | Avoids metal catalysts and chemical oxidants, generates no byproducts wikipedia.org |

| Biocatalysis (Plant Enzymes) | Uses enzymes like ascorbate peroxidase | Mild, ecofriendly reaction conditions nih.gov |

| Biocatalysis (Whole Cells) | Immobilized bacterial cells for asymmetric oxidation | Reusable catalyst, high enantioselectivity aip.org |

| Metal-Free Chemical Oxidation | Uses reagents like SelectFluor™ | Avoids toxic metal catalysts, rapid reaction researchgate.net |

Exploration of New Catalytic Systems for Asymmetric Synthesis

The synthesis of enantiomerically pure sulfoxides is of paramount importance, as they are crucial intermediates in the production of pharmaceuticals and other biologically active molecules. mdpi.comwikipedia.org Future research is heavily focused on discovering and optimizing new catalytic systems that can achieve high enantioselectivity in the asymmetric oxidation of methyl phenyl sulfide.

Significant progress is being made with transition metal catalysts coordinated to chiral ligands. For instance, chiral Schiff base ligands combined with titanium(IV) isopropoxide have shown effectiveness in mediating asymmetric sulfoxidation. nih.gov Bismuth-based catalytic systems are also emerging as a viable option, affording high enantioselectivities (up to 98% ee) under mild and environmentally friendly conditions without over-oxidation to the sulfone. britannica.com Other promising metal-based systems include:

Iron-Porphyrin Catalysts: Chiral water-soluble iron porphyrins can catalyze the asymmetric oxidation of sulfides using aqueous hydrogen peroxide, achieving up to 90% ee. britannica.com

Vanadium Complexes: Salan–oxovanadium complexes are excellent catalysts for asymmetric sulfoxidations using hydrogen peroxide as the oxidant. wiley-vch.de

Ruthenium Complexes: "Chiral-at-metal" octahedral Ru(III) catalysts, which bear only achiral ligands, represent a novel approach to inducing enantioselectivity. wiley-vch.de

Aluminum-Based MOFs: Metal-organic frameworks like NH2-MIL-53 have been used as heterogeneous catalysts for the selective oxidation of methyl phenyl sulfide with high conversion and selectivity for the sulfoxide. researchgate.net

Beyond metal-based catalysts, the development of organocatalysis offers a metal-free alternative. Confined chiral Brønsted acids, for example, have been shown to catalyze the asymmetric oxidation of sulfides with hydrogen peroxide, demonstrating wide generality and high enantioselectivity comparable to the best metal-based systems. britannica.com Hybrid approaches, combining biocatalysis with chemocatalysis, such as using an enzyme for stereoselective reduction of a racemic sulfoxide followed by a photocatalytic oxidation of the resulting sulfide, are also being explored to create efficient deracemization cycles. britannica.com

| Catalytic System | Metal/Core | Oxidant | Achieved Enantiomeric Excess (ee) |

| Bismuth-based System | Bismuth | t-BuOOH | Up to 98% britannica.com |

| Chiral Iron Porphyrins | Iron | H₂O₂ | Up to 90% britannica.com |

| Ti/DET Complex | Titanium | Cumene Hydroperoxide | Up to 96% wikipedia.org |

| Confined Brønsted Acids | N/A (Organocatalyst) | H₂O₂ | High (comparable to metal systems) britannica.com |

| Dicopper Complex | Copper | O₂ / Hydroxylamine | ~40% mdpi.com |

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Computational chemistry is becoming an indispensable tool for advancing the field of this compound synthesis. Advanced modeling techniques, particularly Density Functional Theory (DFT), are being employed to elucidate reaction mechanisms, predict stereochemical outcomes, and guide the rational design of new, more efficient catalysts.

Computational studies have been instrumental in understanding novel synthetic pathways. For the catalyst-free photochemical conversion of sulfides to sulfoxides, computational findings helped reveal that singlet oxygen (¹O₂), generated via a charge-transfer excitation, is the key oxidizing species. chemrxiv.org These models also explained the role of water in preventing over-oxidation to sulfones by stabilizing the sulfoxide product through specific hydrogen-bonding interactions. chemrxiv.org

In the realm of asymmetric catalysis, DFT calculations are used to model the transition states of catalytic cycles. For example, in nickel-catalyzed enantioselective reactions involving sulfoxides, DFT has been used to calculate the energies of intermediates and transition states, providing insight into the source of enantioselectivity. researchgate.net Similarly, theoretical studies on methyl p-tolyl sulfoxide, a closely related compound, have utilized methods like nudged elastic band (NEB) and time-dependent DFT to explore the energy barriers for pyramidal inversion at the sulfur stereocenter in both ground and excited states. aip.org This fundamental understanding of the molecule's dynamic behavior is crucial for designing stereoselective syntheses and for applications in materials science where excited-state properties are important.

The predictive power of these models allows researchers to screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. This rational design approach accelerates the discovery of new catalytic systems with improved activity and selectivity for the synthesis of this compound.

Expansion of Applications in Emerging Fields (e.g., Photochemistry, Materials Science)

While this compound is a well-established intermediate in organic synthesis, future research is aimed at unlocking its potential in emerging technological fields. The unique electronic and physical properties imparted by the sulfoxide group are being explored for applications in photochemistry and materials science.

The oxidation state of sulfur (sulfide, sulfoxide, or sulfone) can significantly tune the photophysical properties of a molecule. nih.gov This principle is being applied to design novel photofunctional materials. Aromatic sulfoxides are being investigated for use in optoelectronic devices, including:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the sulfoxide group can be used to develop blue emitters. mdpi.com

Solar Cells and Chemosensors: The electronic properties of sulfoxides make them candidates for components in solar cells and chemosensors. mdpi.com

In the field of photochemistry , sulfoxides are being explored for their photochromic properties. Ruthenium sulfoxide complexes, for instance, can undergo a light-induced isomerization of the sulfoxide ligand from S-bonded to O-bonded, resulting in a dramatic color change. wikipedia.org This photoswitching behavior could be harnessed for data storage or smart materials. Furthermore, the photochemical conversion of sulfoxide-bridged dimers, which are initially non-emissive, into highly fluorescent products is being developed for applications like anti-counterfeiting inks. nih.gov